2-Methylthiophen-3-amine
Overview
Description
2-Methylthiophen-3-amine is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring this compound is characterized by a methyl group attached to the second carbon and an amine group attached to the third carbon of the thiophene ring
Mechanism of Action
Target of Action
2-Methylthiophen-3-amine is a compound that has been studied for its potential anticonvulsant and antinociceptive activities . The primary targets of this compound are voltage-gated sodium and calcium channels, as well as the GABA transporter (GAT) .
Mode of Action
The compound interacts with its targets by inhibiting the neuronal voltage-sensitive sodium (site 2) and L-type calcium channels . This inhibition disrupts the normal flow of ions through these channels, which can alter the electrical activity of neurons and potentially reduce the occurrence of seizures .
Biochemical Pathways
It is known that the compound’s anticonvulsant activity is related to its ability to inhibit voltage-gated sodium and calcium channels . This inhibition can disrupt the normal functioning of neurons, potentially reducing the occurrence of seizures .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its anticonvulsant and antinociceptive activities . By inhibiting voltage-gated sodium and calcium channels, the compound can alter the electrical activity of neurons, potentially reducing the occurrence of seizures . Additionally, the compound has shown antinociceptive activity, suggesting it may have potential as a pain reliever .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other compounds in the environment could potentially interact with this compound, altering its effectiveness . Additionally, factors such as temperature and pH could potentially affect the stability of the compound
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Methylthiophen-3-amine are not fully understood due to limited research. It is known that amines can interact with various enzymes, proteins, and other biomolecules. These interactions can be influenced by the chemical structure of the amine, including its size, charge, and the presence of functional groups .
Cellular Effects
The specific cellular effects of this compound are not well-documented. Amines can influence cell function in various ways. For instance, they can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that amines can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of amines can change over time due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of amines can vary with dosage, and high doses can potentially lead to toxic or adverse effects .
Metabolic Pathways
Amines are known to be involved in various metabolic pathways, interacting with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Amines can interact with various transporters or binding proteins, and can influence their localization or accumulation .
Subcellular Localization
Amines can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylthiophen-3-amine can be achieved through several methods. One common approach involves the cyclization of 2,5-dimethyl-3-thiaadipic acid in the presence of anhydride and alkali to obtain 2,4-dimethyltetrahydrothiophene-3-ketone. This intermediate is then condensed with hydroxylamine or its salt, followed by rearrangement to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Methylthiophen-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives.
Scientific Research Applications
2-Methylthiophen-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
2-Methylthiophene: Lacks the amine group, making it less reactive in certain chemical reactions.
3-Aminothiophene: Lacks the methyl group, which can influence its chemical and biological properties.
2,4-Dimethylthiophene:
Uniqueness: 2-Methylthiophen-3-amine is unique due to the presence of both a methyl and an amine group on the thiophene ring. This combination of functional groups enhances its reactivity and broadens its range of applications in various fields.
Properties
IUPAC Name |
2-methylthiophen-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS/c1-4-5(6)2-3-7-4/h2-3H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSPBFKPKSAUFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CS1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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